molecular formula C21H17ClN2O3 B3397054 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide CAS No. 1021207-55-5

2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

Cat. No.: B3397054
CAS No.: 1021207-55-5
M. Wt: 380.8 g/mol
InChI Key: BHNMDFMJLFVPTI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide (CAS 1021207-55-5) is a synthetic organic compound with a molecular formula of C21H17ClN2O3 and a molecular weight of 380.8 . This molecule is designed around an indoline scaffold, a structure recognized for its significant potential in oncological research . The compound features a 4-chlorophenylacetamide moiety and a furan-2-carbonyl group, structural motifs frequently employed in medicinal chemistry to modulate biological activity and pharmacokinetic properties. The indole and indoline scaffolds are privileged structures in drug discovery. Several FDA-approved anticancer drugs, such as Sunitinib, Alectinib, and Osimertinib, are based on this core, primarily functioning as kinase inhibitors . Researchers are increasingly exploring novel indoline derivatives to develop new targeted therapies and overcome challenges like drug resistance . The specific structural features of this acetamide derivative make it a compound of interest for researchers investigating new small molecules with potential antiproliferative properties. It may be evaluated in studies targeting various cancer cell lines, with mechanisms of action potentially involving the induction of apoptosis or inhibition of specific protein kinases . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c22-16-6-3-14(4-7-16)12-20(25)23-17-8-5-15-9-10-24(18(15)13-17)21(26)19-2-1-11-27-19/h1-8,11,13H,9-10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNMDFMJLFVPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be introduced via acylation reactions, often using furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Coupling with 4-chlorophenylacetic Acid: The final step involves coupling the indole derivative with 4-chlorophenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, if it acts on a receptor, it could either activate or inhibit the receptor’s signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide

  • Key Differences: Core Structure: The tetrahydroquinolin core (fully saturated six-membered ring) vs. indolin (partially unsaturated five-membered ring) in the target compound. Substituents: A 4-methoxyphenyl group (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) in the target.
  • Implications: The methoxy group increases solubility but reduces metabolic stability compared to the chloro substituent.

(E)-2-(1-(4-Fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide ()

  • Key Differences: Substituents: A 4-fluorobenzyl group and quinolin-6-yl vs. furan-2-carbonyl and indolin in the target. Structural Feature: The α,β-unsaturated ketone (enone) system in the indolin-3-ylidene moiety.
  • The quinoline group’s aromaticity may facilitate intercalation into DNA or kinase inhibition, whereas the furan in the target compound offers metabolic resistance.

2-Chloro-N-(4-fluorophenyl)acetamide ()

  • Key Differences: Simplicity: A minimal scaffold with only a chloroacetamide and 4-fluorophenyl group. Lack of Heterocycles: No indolin or furan moieties.
  • Implications: Lower molecular weight (~201.6 g/mol) improves bioavailability but reduces target specificity. The absence of hydrogen-bond donors/acceptors limits interactions with complex biological targets.

2-(2-Chloro-6-fluorophenyl)-N-(4-cyanophenyl)acetamide ()

  • Key Differences: Substituents: A 2-chloro-6-fluorophenyl group and 4-cyanophenyl vs. 4-chlorophenyl and indolin-furan in the target. Electron-Withdrawing Groups: The cyano group increases polarity and electrophilicity.
  • The chloro-fluoro substitution pattern may influence steric hindrance in binding pockets.

N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide ()

  • Key Differences: Heterocycle: Thieno[2,3-d]pyrimidine (sulfur-containing fused ring) vs. indolin-furan. Sulfanyl Linkage: Introduces sulfur-mediated hydrophobic interactions.
  • Sulfur atoms may improve membrane permeability but increase metabolic oxidation risks.

Biological Activity

2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic organic compound with notable structural features, including a 4-chlorophenyl group and an indolin-6-yl moiety linked through an acetamide functional group to a furan-2-carbonyl substituent. This unique arrangement suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps, including:

  • Formation of the Indole Moiety : Utilizing methods such as Fischer indole synthesis.
  • Introduction of the Furan Ring : Often achieved through Friedel-Crafts acylation reactions.
  • Coupling Reactions : Employing palladium-catalyzed cross-coupling reactions to link the indole and furan components.

Analytical techniques like NMR spectroscopy and thin-layer chromatography (TLC) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Pseudomonas aeruginosa0.751.5

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective cytotoxicity at micromolar concentrations.

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
A549 (Lung cancer)12

Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways, although further research is needed to elucidate specific targets.

Neuroprotective Effects

Emerging research highlights potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, possibly through inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have documented the biological activity of related compounds within this chemical class, providing context for the potential applications of this compound:

  • Study on Antimicrobial Synergy : A study demonstrated that combining this compound with ciprofloxacin enhanced its antimicrobial efficacy against resistant strains of bacteria.
  • Cancer Cell Line Evaluation : Another investigation revealed that derivatives of this class exhibited enhanced anticancer activity when modified with different substituents on the phenyl ring, suggesting structure-activity relationships that could inform future drug design.
  • Neuroprotection in Animal Models : Research involving animal models indicated that treatment with this compound improved cognitive function in models of Alzheimer’s disease, linking its biological activity to potential therapeutic applications in neurodegeneration.

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the indole core. Key steps include:

  • Coupling Reactions : Use palladium-catalyzed cross-coupling to attach the 4-chlorophenyl group to the acetamide backbone. Optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield .
  • Furan-2-carbonyl Integration : Employ acyl chloride intermediates for amide bond formation with the indole nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted furan-2-carbonyl chloride .
  • Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 furan-2-carbonyl chloride to indole intermediate) to minimize side products .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is critical:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions. For example, the furan-2-carbonyl group shows characteristic peaks at δ 7.6–7.8 ppm (protons on the furan ring) and δ 160–165 ppm (carbonyl carbon) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ calculated for C21H16ClN2O3C_{21}H_{16}ClN_2O_3: 395.0795) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) to validate stereochemistry and packing motifs, as demonstrated in analogous acetamide derivatives .

Advanced: How should discrepancies in reported biological activity data (e.g., enzyme inhibition vs. no activity) be addressed?

Methodological Answer:
Contradictions often arise from assay variability or compound stability issues. Mitigation strategies include:

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays. For example, test kinase inhibition in parallel with ATP-competitive binding assays .
  • Control for Degradation : Perform stability studies (e.g., HPLC at 24/48 hours) under assay conditions (pH 7.4, 37°C) to rule out decomposition artifacts .
  • Structural Confirmation : Re-isolate the compound post-assay and compare NMR spectra with pre-assay samples to confirm integrity .

Advanced: What structural modifications could enhance this compound’s bioactivity or selectivity?

Methodological Answer:
Rational design should focus on substituent effects and electronic properties:

  • Halogen Substitution : Replace the 4-chlorophenyl group with a 4-fluorophenyl moiety to modulate lipophilicity and target binding, as seen in related fluorinated acetamides .
  • Indole Core Modifications : Introduce electron-withdrawing groups (e.g., nitro at position 5 of indole) to enhance π-stacking interactions with hydrophobic enzyme pockets .
  • Furan Replacement : Substitute furan-2-carbonyl with thiophene-2-carbonyl to evaluate sulfur’s impact on redox activity and metabolic stability .

Advanced: How can researchers investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:
Combine computational and experimental approaches:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases). Prioritize residues within 4 Å of the chlorophenyl group for mutagenesis studies .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to quantify affinity. A typical protocol involves immobilizing the target protein on a sensor chip and injecting compound dilutions (1 nM–10 µM) .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to distinguish enthalpically vs. entropically driven binding .

Advanced: What strategies ensure reproducibility in pharmacological data across labs?

Methodological Answer:
Standardize protocols and document critical variables:

  • Solvent Selection : Use dimethyl sulfoxide (DMSO) from the same supplier (e.g., Sigma-Aldrych, ≥99.9% purity) for stock solutions to avoid batch-to-batch variability .
  • Cell Line Authentication : Perform short tandem repeat (STR) profiling on cell lines used in cytotoxicity assays .
  • Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) in each experiment to normalize inter-lab variability .

Advanced: How can researchers assess the compound’s stability under various storage conditions?

Methodological Answer:
Stability studies should mimic real-world storage scenarios:

  • Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 30 days. Analyze degradation via HPLC with a C18 column (acetonitrile/water mobile phase) .
  • Light Sensitivity : Expose samples to UV light (365 nm) for 24 hours and monitor photodegradation products using LC-MS .
  • Lyophilization Feasibility : Test freeze-drying in 10% trehalose (w/v) to enhance shelf life. Reconstitute in PBS and verify bioactivity retention .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
Reactant of Route 2
2-(4-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

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